(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9655712
InChI: InChI=1S/C19H17FN2O2/c1-24-18-5-3-2-4-13(18)19(23)22-9-8-17-15(11-22)14-10-12(20)6-7-16(14)21-17/h2-7,10,21H,8-9,11H2,1H3
SMILES: COC1=CC=CC=C1C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F
Molecular Formula: C19H17FN2O2
Molecular Weight: 324.3 g/mol

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone

CAS No.:

Cat. No.: VC9655712

Molecular Formula: C19H17FN2O2

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone -

Specification

Molecular Formula C19H17FN2O2
Molecular Weight 324.3 g/mol
IUPAC Name (8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(2-methoxyphenyl)methanone
Standard InChI InChI=1S/C19H17FN2O2/c1-24-18-5-3-2-4-13(18)19(23)22-9-8-17-15(11-22)14-10-12(20)6-7-16(14)21-17/h2-7,10,21H,8-9,11H2,1H3
Standard InChI Key ZSYHYKGPOVOUFS-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F
Canonical SMILES COC1=CC=CC=C1C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Introduction

The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone is a complex organic molecule that combines a pyridoindole core with a methoxyphenyl group. This structure suggests potential applications in medicinal chemistry, particularly in areas where indole derivatives have shown promise, such as anticancer and neurological treatments.

Synthesis Methods

The synthesis of similar indole derivatives often involves multi-step reactions, including condensation reactions and cyclization processes. For example, the synthesis of related pyridoindole compounds might involve the use of microwave-assisted reactions or conventional reflux methods in organic solvents .

Biological Activity

Indole derivatives are known for their diverse biological activities, including anticancer and neurological effects. While specific data on (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone is lacking, related compounds have shown promising results in these areas .

Research Findings and Potential Applications

  • Anticancer Potential: Indole derivatives have been explored for their anticancer properties, with modifications at the indole ring influencing their potency .

  • Neurological Applications: Some indole compounds have been studied for their neurological effects, including serotonin receptor modulation .

Data Tables

Given the lack of specific data on (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone, we can provide a general overview of related compounds:

CompoundChemical FormulaMolecular WeightBiological Activity
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-3-yl)methanoneC17H14FN3O295.31 g/molPotential medicinal applications
4'-Fluoro-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyrophenone hydrochlorideC21H21ClF2N2O-Known for neurological effects

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